

# Umfassender technischer Leitfaden zur Synthese von Polyvinylbutyral durch Acetalisierung von Polyvinylalkohol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Vinylbutyraldehydlosung

Cat. No.: B15481046

[Get Quote](#)

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

## Einleitung

Polyvinylbutyral (PVB) ist ein vielseitiges Harz, das durch die säurekatalysierte Acetalisierung von Polyvinylalkohol (PVA) mit n-Butyraldehyd hergestellt wird.[1][2][3] Die einzigartigen Eigenschaften von PVB, wie hervorragende Haftung, optische Klarheit, Zähigkeit und Flexibilität, machen es zu einem unverzichtbaren Polymer in einer Vielzahl von Anwendungen, einschließlich Verbundsicherheitsglas, Beschichtungen, Klebstoffen und als Bindemittel in verschiedenen industriellen Prozessen.[4] Die Steuerung der Syntheseparameter ist entscheidend für die Anpassung der endgültigen Eigenschaften des PVB, um spezifische Anwendungsanforderungen zu erfüllen.

Dieser technische Leitfaden bietet einen detaillierten Überblick über die Synthese von PVB, einschließlich detaillierter experimenteller Protokolle, einer Zusammenfassung quantitativer Daten und einer visuellen Darstellung des Arbeitsablaufs.

## Chemische Grundlagen der Synthese

Die Synthese von PVB ist eine polymeranaloge Reaktion, bei der die Hydroxylgruppen des Polyvinylalkohols mit Butyraldehyd unter sauren Bedingungen zu cyclischen Acetalstrukturen reagieren.[1] Die Reaktion verläuft typischerweise nicht vollständig, so dass ein gewisser Anteil

an restlichen Hydroxyl- und Acetatgruppen im Polymer verbleibt.<sup>[2]</sup> Das Verhältnis dieser funktionellen Gruppen bestimmt maßgeblich die physikalischen und chemischen Eigenschaften des resultierenden PVB, wie Löslichkeit, Glasübergangstemperatur und Haftvermögen.<sup>[5][6]</sup>

Die grundlegende Reaktionsgleichung lautet wie folgt:

Wobei  $m$ ,  $p$  und  $q$  die molaren Anteile der Butyral-, Hydroxyl- und Acetylgruppen im Polymerrückgrat darstellen.

## Experimentelle Protokolle

Nachfolgend werden detaillierte experimentelle Protokolle basierend auf Literaturbeispielen vorgestellt. Diese Protokolle dienen als Ausgangspunkt für die Laborsynthese von PVB.

### Protokoll 1: Synthese in einem organischen Lösungsmittel (Homogenphasenmethode)

Dieses Protokoll basiert auf der in der Patentliteratur beschriebenen Methode, bei der die Reaktion in einem organischen Lösungsmittel durchgeführt wird, um ein homogenes Reaktionssystem aufrechtzuerhalten.<sup>[6]</sup>

Materialien:

- Polyvinylalkohol (PVA), Sorte 1799 (charakterisiert durch seinen Polymerisationsgrad und Hydrolysegrad)
- N-Methylpyrrolidon (NMP)
- Konzentrierte Salzsäure (HCl)
- n-Butyraldehyd
- Entionisiertes Wasser
- Ammoniaklösung

Verfahren:

- Auflösung des PVA: 5,00 g PVA-Harz (Sorte 1799) werden in 95,00 g NMP gegeben. Die Mischung wird 5 Stunden lang bei 70 °C gerührt, bis sich das PVA vollständig aufgelöst hat und eine klare, viskose Lösung entsteht.
- Katalysatorzugabe: Die Lösung wird auf 25 °C abgekühlt. Anschließend werden 1,25 g konzentrierte Salzsäure unter Rühren zugegeben. Es ist wichtig, den Katalysator gleichmäßig in der Polymerlösung zu verteilen.
- Acetalisierung: Die Temperatur wird auf 60 °C erhöht. 4,00 g n-Butyraldehyd werden über einen Zeitraum von 60 Minuten langsam zugetropft. Die Reaktion wird bei dieser Temperatur für 8 Stunden fortgesetzt.
- Fällung: Nach Abschluss der Reaktion wird die Reaktionslösung in 200 ml einer basischen wässrigen Lösung (pH=10, hergestellt mit Ammoniaklösung) gegossen, um das PVB-Harz auszufällen und den Säurekatalysator zu neutralisieren.
- Reinigung und Trocknung: Das ausgefallene PVB wird abfiltriert und mehrmals mit entionisiertem Wasser gewaschen, um restliches NMP, nicht umgesetzten Aldehyd und Salze zu entfernen. Das gereinigte Produkt wird pulverisiert und im Vakuum getrocknet, um ein feines, weißes Pulver zu erhalten.[6]

## Protokoll 2: Synthese in wässrigem Medium (Fällungsmethode)

Dieses Protokoll beschreibt die industriell relevantere Fällungsmethode, bei der die Reaktion in Wasser stattfindet und das entstehende PVB aus der Lösung ausfällt.[2]

Materialien:

- Polyvinylalkohol (PVA)
- Reines Wasser
- n-Butyraldehyd
- Salzsäure (HCl)

- Natriumhydroxidlösung (NaOH)

Verfahren:

- Auflösung des PVA: Eine wässrige PVA-Lösung mit einer Massenkonzentration von 6-9% wird durch Auflösen von PVA in reinem Wasser bei 90-99 °C hergestellt.[4]
- Abkühlen und Mischen: Die PVA-Lösung wird auf 50-60 °C abgekühlt und in einen Reaktionskessel überführt. Unter Rühren wird die Lösung weiter auf 35-45 °C abgekühlt, und n-Butyraldehyd wird zugegeben, um eine homogene Mischung zu erhalten.[4]
- Katalyse und Reaktion: Wenn die Temperatur der Mischung 20-25 °C erreicht, wird Salzsäure als Katalysator zugegeben.[4] Die Temperatur wird dann auf 80-90 °C erhöht und für eine bestimmte Zeit gehalten, um die Acetalisierung zu vervollständigen.[4] Während der Reaktion fällt das PVB als feine Partikel aus der Lösung aus.
- Neutralisation und Reinigung: Nach der Reaktion wird die Lösung mit Natriumhydroxidlösung neutralisiert.[4]
- Aufarbeitung: Das ausgefallene PVB-Harz wird durch Zentrifugation abgetrennt, mit reinem Wasser gewaschen und anschließend getrocknet, um das Endprodukt zu erhalten.[4]

## Quantitative Datenzusammenfassung

Die Eigenschaften des synthetisierten PVB hängen stark von den Reaktionsparametern ab. Die folgende Tabelle fasst quantitative Daten aus verschiedenen experimentellen Beispielen zusammen.

Parameter	Beispiel 1[6]	Beispiel 2[6]	Beispiel 3[6]	Beispiel 4[6]
Ausgangsmaterialien				
PVA-Typ	2699	1799	1799	0599/1799 (1:1)
PVA-Menge (g)	2.50	5.00	5.00	5.00
Lösungsmittel	NMP	NMP	NMP	NMP
Lösungsmittelmenge (g)	97.50	95.00	95.00	95.00
n-Butyraldehyd (g)	2.00	4.00	3.75	3.75
Katalysator	Konzentrierte HCl	Konzentrierte HCl	Konzentrierte HCl	Konzentrierte HCl
Katalysatormenge (g)	0.08	1.25	0.75	0.75
Reaktionsbedingungen				
Reaktionstemperatur (°C)	50	60	60	60
Reaktionszeit (Stunden)	4	8	10	10
Produkteigenschaften				
Ausbeute (g)	4.0	8.4	8.2	8.0
Acetalisierungsgrad (%)	92.9	93.9	90.1	88.02
Viskosität (mPas)	80.05	70.23	68.51	65.36
Transparenz (%)	90.5	98.6	98.2	98.1

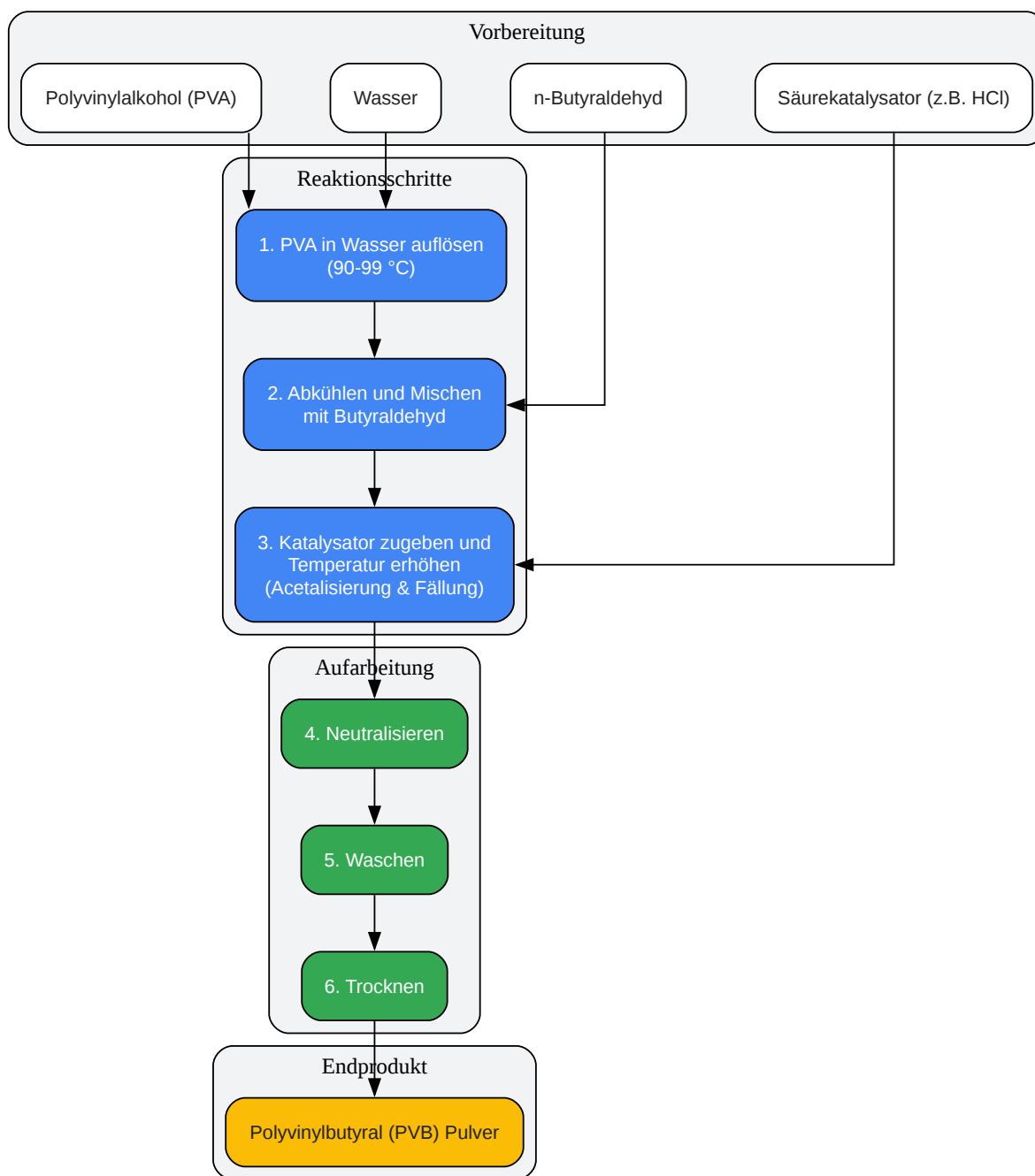
---

Trübung (%)	0.3	0.2	0.2	0.2
-------------	-----	-----	-----	-----

---

## Visualisierung des Syntheseprozesses

Die folgende Grafik veranschaulicht den allgemeinen Arbeitsablauf für die Synthese von Polyvinylbutyral nach der Fällungsmethode.



[Click to download full resolution via product page](#)

Abbildung 1: Allgemeiner Arbeitsablauf der PVB-Synthese

# Einfluss der Reaktionsparameter auf die Produkteigenschaften

Die gezielte Einstellung der PVB-Eigenschaften erfordert ein tiefes Verständnis des Einflusses der verschiedenen Reaktionsparameter.

- **Molekulargewicht des PVA:** Das Molekulargewicht des Ausgangs-PVA beeinflusst direkt das Molekulargewicht des resultierenden PVB und damit dessen mechanische Eigenschaften wie Zugfestigkeit und Zähigkeit.
- **Hydrolysegrad des PVA:** Der Anteil der verbleibenden Acetatgruppen im PVA beeinflusst die Löslichkeit und die Haftungseigenschaften des Endprodukts.
- **Verhältnis von Aldehyd zu PVA:** Ein höheres Verhältnis von Butyraldehyd zu PVA führt im Allgemeinen zu einem höheren Acetalisierungsgrad.[\[7\]](#)
- **Katalysatorkonzentration:** Die Konzentration des Säurekatalysators beeinflusst die Reaktionsgeschwindigkeit. Eine zu hohe Konzentration kann jedoch zu unerwünschten Nebenreaktionen und einer Verfärbung des Produkts führen.
- **Temperatur und Reaktionszeit:** Die Temperatur und die Dauer der Reaktion steuern den Fortschritt der Acetalisierung. Typischerweise wird ein Temperaturprofil verwendet, das mit einer niedrigeren Temperatur beginnt und allmählich ansteigt, um die Partikelgröße und -morphologie zu kontrollieren.[\[1\]](#)
- **Rühren und Mischen:** Eine effiziente Durchmischung ist entscheidend, um eine homogene Reaktion zu gewährleisten und die Agglomeration der ausfallenden PVB-Partikel zu kontrollieren.

## Fazit

Die Synthese von Polyvinylbutyral durch Acetalisierung von Polyvinylalkohol ist ein gut etablierter, aber dennoch hochgradig anpassbarer Prozess. Durch die sorgfältige Kontrolle der Reaktionsbedingungen und die Auswahl geeigneter Ausgangsmaterialien können Forscher und Produktentwickler PVB-Harze mit einem breiten Spektrum an Eigenschaften herstellen, die auf die spezifischen Anforderungen ihrer Anwendungen zugeschnitten sind. Die in diesem



Leitfaden bereitgestellten Protokolle und Daten bieten eine solide Grundlage für die weitere Forschung und Entwicklung auf diesem Gebiet.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. sdiarticle4.com [sdiarticle4.com]
- 2. Production Process of Polyvinyl Butyral Resin-www.elephchem.com [elephchem.com]
- 3. pvasupplier.com [pvasupplier.com]
- 4. CN104193859A - Synthesis method of high-density polyvinyl butyral resin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102690379A - Method for preparing polyvinyl butyral high-polymer resin - Google Patents [patents.google.com]
- 7. Optimization of a polyvinyl butyral synthesis process based on response surface methodology and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Umfassender technischer Leitfaden zur Synthese von Polyvinylbutyral durch Acetalisierung von Polyvinylalkohol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15481046#synthese-von-polyvinylbutyral-durch-acetalisierung-von-polyvinylalkohol>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)